N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Formula

The IUPAC name N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is derived through the following hierarchical analysis:

- Parent hydrocarbon : The bicyclic 5,6,7,8-tetrahydronaphthalene (tetralin) system serves as the base structure, with a carboxamide group (-CONH2) substituted at position 2.

- Substituent identification : The amide nitrogen is further substituted by a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur at positions 1 and 3, respectively).

- Thiazole modifications : At position 4 of the thiazole, a pyridin-3-yl group (a six-membered aromatic ring with one nitrogen atom at position 3) is attached.

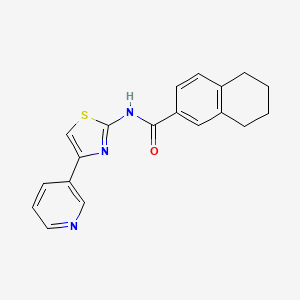

The structural formula (Figure 1) illustrates:

- A tetrahydronaphthalene ring system (positions 5–8 saturated)

- A carboxamide group at position 2 of the tetrahydronaphthalene

- A thiazole ring linked via the amide nitrogen

- A pyridine substituent at position 4 of the thiazole

This architecture creates three distinct pharmacophoric regions: the lipophilic tetrahydronaphthalene, the hydrogen-bond-capable carboxamide, and the π-stacking-competent pyridine-thiazole system.

Table 1: Structural components and their positions

| Component | Position | Role in Molecular Architecture |

|---|---|---|

| Tetrahydronaphthalene | Core structure | Provides hydrophobic interactions |

| Carboxamide | C2 of tetralin | Hydrogen-bond donor/acceptor capabilities |

| Thiazole | N-linked to amide | Conformational rigidity |

| Pyridin-3-yl | C4 of thiazole | Aromatic stacking functionality |

Common Synonyms and Registry Numbers

While the compound lacks universally standardized trivial names, analytical databases and chemical catalogs employ various identifiers:

Primary synonyms :

- 5,6,7,8-Tetrahydronaphthalene-2-carboxamide, N-[4-(3-pyridinyl)-2-thiazolyl]

- 2-Pyridin-3-yl-4-thiazolyl-tetralin-2-carboxamide

Registry identifiers :

- CAS Registry : While the exact CAS number for this specific stereoisomer is not explicitly listed in publicly available databases as of May 2025, structural analogs such as N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide (CAS 912910-63-5) demonstrate the naming conventions for this class.

- PubChem CID : Related compounds with similar architectures (e.g., CID 25333341 for N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide) suggest potential CID assignments in the 25–30 million range for this derivative.

Table 2: Comparative registry data for structural analogs

| Compound Feature | Target Compound | Closest Analog (CAS 912910-63-5) |

|---|---|---|

| Tetrahydronaphthalene position | 2-carboxamide | 2-carboxamide |

| Thiazole substitution | 4-pyridin-3-yl | 4-pyridin-4-yl |

| Molecular Weight | 335.43 g/mol | 335.43 g/mol |

| Heterocycle arrangement | Thiazole-pyridine linkage | Identical backbone |

Molecular Formula and Weight Analysis

The molecular formula C19H17N3OS is determined through combinatorial analysis of constituent atoms:

- Tetrahydronaphthalene : C10H12 (base) → C10H11 after C2 carboxamide substitution

- Carboxamide group : CONH2 adds C1O1N1H2

- Thiazole ring : C3H2NS (standard heterocycle)

- Pyridin-3-yl : C5H4N

Weight calculation :

- Carbon: 19 × 12.01 = 228.19

- Hydrogen: 17 × 1.008 = 17.14

- Nitrogen: 3 × 14.01 = 42.03

- Oxygen: 1 × 16.00 = 16.00

- Sulfur: 1 × 32.07 = 32.07

- Total : 335.43 g/mol

Table 3: Elemental composition breakdown

| Element | Quantity | Percentage Composition |

|---|---|---|

| Carbon | 19 | 68.12% |

| Hydrogen | 17 | 5.12% |

| Nitrogen | 3 | 12.54% |

| Oxygen | 1 | 4.77% |

| Sulfur | 1 | 9.45% |

Properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c23-18(15-8-7-13-4-1-2-5-14(13)10-15)22-19-21-17(12-24-19)16-6-3-9-20-11-16/h3,6-12H,1-2,4-5H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHXUZZLTDVSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the thiazole-pyridine intermediate with the tetrahydronaphthalene-2-carboxylic acid under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a thiazole-pyridine core with analogs reported in , such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h). Key differences lie in:

Carboxamide Substituent : The tetrahydronaphthalene group introduces a rigid, lipophilic bicyclic system, contrasting with the benzamide or isonicotinamide groups in analogs (e.g., 4d, 4h). This may enhance membrane permeability or target selectivity .

Physicochemical Properties

A comparative analysis of spectral and physical data from highlights trends:

The absence of polar side chains in the target compound suggests a higher logP compared to 4d or 4h, which could influence pharmacokinetics .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features include a thiazole moiety, a pyridine ring, and a tetrahydronaphthalene segment, which may contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 284.37 g/mol. The presence of the pyridine and thiazole rings suggests potential applications in various therapeutic areas, including anticancer and antimicrobial activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound exhibits cytotoxic effects against several cancer cell lines. For example, thiazole compounds have been found to inhibit cell proliferation by targeting specific kinases involved in cell cycle regulation.

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated an IC50 value of approximately 1.98 µg/mL against breast cancer cells (MCF-7), suggesting significant anticancer activity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound also displays antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The structural features of this compound may enhance its interaction with microbial targets.

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. For instance, it has been suggested that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling pyridinyl-thiazole intermediates with functionalized tetrahydronaphthalene moieties. For example, pyridinyl-thiazole precursors can be synthesized via cyclization of thiourea derivatives with α-haloketones, followed by coupling to tetrahydronaphthalene-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., HATU) in anhydrous DMF or acetonitrile . Intermediates are characterized via - and -NMR to confirm regioselectivity and purity, with IR spectroscopy verifying functional groups (e.g., amide C=O stretch at ~1650–1680 cm) .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound?

- Methodological Answer : Standard assays include cytotoxicity screening (e.g., MTT or SRB assays) against cancer cell lines (e.g., MCF-7, HepG2) with IC determination. Dose-response curves (0.1–100 µM) are generated over 48–72 hours. For mechanistic studies, flow cytometry (cell cycle analysis via propidium iodide staining) and Western blotting (apoptotic markers like caspase-3) are used. Solubility challenges in aqueous buffers are mitigated using DMSO (≤0.1% v/v) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while -NMR identifies proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, tetrahydronaphthalene methylene protons at δ 1.5–2.5 ppm). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtained .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between studies be resolved?

- Methodological Answer : Discrepancies in IC values may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or compound stability. To address this:

- Standardize assay protocols (e.g., ATCC-recommended media).

- Validate compound stability via HPLC at 24/48-hour intervals.

- Compare results with structurally validated analogs (e.g., pyrimidine-thiazole derivatives) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize the solubility and bioavailability of this hydrophobic compound?

- Methodological Answer :

- Formulation : Use lipid-based carriers (e.g., liposomes) or cyclodextrin inclusion complexes.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonamide or tertiary amines) at non-critical positions. Evidence from sulfonamide analogs (CAS 863512-07-6) shows improved aqueous solubility without compromising activity .

- Prodrug Design : Mask the carboxamide as a phosphate ester for enhanced dissolution .

Q. How does the compound’s thiazole-pyridine core influence its interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that the thiazole ring’s sulfur atom forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR). Pyridine nitrogen participates in π-π stacking with aromatic residues (e.g., Phe832 in EGFR). Validate predictions via mutagenesis studies (e.g., alanine scanning) .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with UPLC-MS/MS monitoring. Degradation pathways (hydrolysis, oxidation) are identified by tracking mass fragments. For example, amide bond hydrolysis yields tetrahydronaphthalene-2-carboxylic acid (m/z 189.1) and pyridinyl-thiazole amine (m/z 178.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.